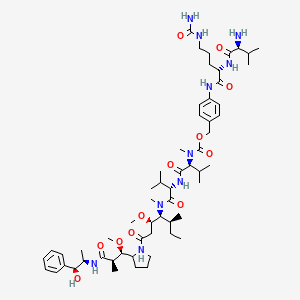
Val-Cit-PAB-MMAE
Descripción general
Descripción
Val-Cit-PAB-MMAE es un compuesto utilizado en conjugados de anticuerpo-fármaco (ADC) para la terapia contra el cáncer dirigida. Está compuesto por tres componentes: un enlace peptídico (Val-Cit-PAB), un potente inhibidor de los microtúbulos (monometil auristatina E) y un anticuerpo específico para un antígeno asociado al tumor . Este compuesto está diseñado para entregar el agente citotóxico directamente a las células cancerosas, minimizando el daño a las células sanas.
Aplicaciones Científicas De Investigación
Val-Cit-PAB-MMAE tiene varias aplicaciones de investigación científica:
Terapia contra el Cáncer: Utilizado en ADC para atacar y matar células cancerosas con alta especificidad.
Investigación en la Entrega de Fármacos: Estudiado por su eficacia en la entrega de agentes citotóxicos a células específicas.
Estudios Biológicos: Utilizado para comprender los mecanismos de entrega de fármacos dirigidos y el papel de los enlaces peptídicos en los ADC.
Mecanismo De Acción
El mecanismo de acción de Val-Cit-PAB-MMAE implica varios pasos:
Internalización: El ADC se internaliza en la célula cancerosa mediante endocitosis.
Efecto Citotóxico: La monometil auristatina E inhibe la polimerización de los microtúbulos, lo que lleva al arresto del ciclo celular y a la apoptosis.
Compuestos Similares:
PSMA-Val-Cit-PAB-MMAE: Estructura similar, pero se dirige al antígeno de membrana específico de la próstata.
Mal-PEG8-Val-Cit-PAB-MMAE: Contiene un enlace de polietilenglicol (PEG) para mejorar la solubilidad.
Unicidad: This compound es único debido a su enlace peptídico específico (Val-Cit-PAB) y su potente inhibidor de los microtúbulos (monometil auristatina E), lo que proporciona una alta especificidad y eficacia en la diana de las células cancerosas .
Análisis Bioquímico
Biochemical Properties
Val-Cit-PAB-MMAE plays a crucial role in biochemical reactions. The monomethyl auristatin E (MMAE) component of this compound is a potent mitotic inhibitor that works by inhibiting microtubulin polymerization . This interaction with microtubulin, a protein crucial for cell division, is central to the biochemical properties of this compound.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by preventing microtubulin polymerization, thereby inhibiting cell division . This can lead to cell death, particularly in rapidly dividing cells such as cancer cells .
Molecular Mechanism
The mechanism of action of this compound involves binding interactions with microtubulin . By inhibiting microtubulin polymerization, MMAE prevents the formation of the mitotic spindle necessary for cell division . This leads to cell cycle arrest and ultimately cell death .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models
Metabolic Pathways
This compound is involved in the metabolic pathway of microtubulin polymerization . By inhibiting this process, it can affect metabolic flux and metabolite levels within cells .
Transport and Distribution
This compound is transported and distributed within cells and tissues via the bloodstream . The antibody component of the ADC binds to specific antigens on the surface of target cells, leading to internalization of the ADC and release of the MMAE payload .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm . Once internalized, the ADC is trafficked to lysosomes, where the drug payload is released . The MMAE then exerts its effects by binding to microtubulin and preventing its polymerization .
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción: La síntesis de Val-Cit-PAB-MMAE implica varios pasos:
Síntesis de Péptidos: El dipéptido Val-Cit se sintetiza utilizando técnicas estándar de síntesis de péptidos en fase sólida.
Adición de Enlaces: El péptido se acopla entonces con un enlace para-aminobencilcarbamato (PABC).
Conjugación del Fármaco: Finalmente, la monometil auristatina E se une al enlace PABC
Métodos de Producción Industrial: La producción industrial de this compound sigue rutas sintéticas similares, pero a mayor escala. El proceso implica:
Síntesis de Péptidos a Gran Escala: Utilizando sintetizadores de péptidos automatizados.
Purificación: Se utiliza cromatografía líquida de alta resolución (HPLC) para purificar el conjugado péptido-enlace-fármaco.
Control de Calidad: Pruebas rigurosas para asegurar la pureza y estabilidad del producto final.
Análisis De Reacciones Químicas
Tipos de Reacciones: Val-Cit-PAB-MMAE sufre varios tipos de reacciones:
Reacciones de Escisión: El dipéptido Val-Cit se escinde por la catepsina B y enzimas relacionadas en los lisosomas tumorales.
Hidrólisis: El enlace PABC se hidroliza para liberar la monometil auristatina E dentro de la célula diana.
Reactivos y Condiciones Comunes:
Escisión Enzimática: Catepsina B y otras enzimas lisosomales.
Condiciones de Hidrólisis: Ambiente ácido dentro de los lisosomas.
Principales Productos Formados:
Monometil Auristatina E: Liberada dentro de la célula cancerosa para ejercer sus efectos citotóxicos.
Comparación Con Compuestos Similares
PSMA-Val-Cit-PAB-MMAE: Similar structure but targets prostate-specific membrane antigen.
Mal-PEG8-Val-Cit-PAB-MMAE: Contains a polyethylene glycol (PEG) linker for improved solubility.
Uniqueness: Val-Cit-PAB-MMAE is unique due to its specific peptide linker (Val-Cit-PAB) and its potent microtubule inhibitor (monomethyl auristatin E), which provides high specificity and efficacy in targeting cancer cells .
Propiedades
IUPAC Name |
[4-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C58H94N10O12/c1-15-36(8)49(44(78-13)31-45(69)68-30-20-24-43(68)51(79-14)37(9)52(71)62-38(10)50(70)40-21-17-16-18-22-40)66(11)56(75)47(34(4)5)65-55(74)48(35(6)7)67(12)58(77)80-32-39-25-27-41(28-26-39)63-53(72)42(23-19-29-61-57(60)76)64-54(73)46(59)33(2)3/h16-18,21-22,25-28,33-38,42-44,46-51,70H,15,19-20,23-24,29-32,59H2,1-14H3,(H,62,71)(H,63,72)(H,64,73)(H,65,74)(H3,60,61,76)/t36-,37+,38+,42-,43-,44+,46-,47-,48-,49-,50+,51+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZEAGSMYTVSXQA-XZZQEHRXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C58H94N10O12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1123.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
A: Val-Cit-PAB-MMAE itself is not inherently cytotoxic. It functions as a potent anti-mitotic agent once released inside the target cell. [, , ] The Val-Cit-PAB moiety acts as a cleavable linker, designed to be stable in circulation but susceptible to enzymatic cleavage within the target cell. Upon cleavage, the active drug, monomethyl auristatin E (MMAE), is released. MMAE binds to tubulin, a protein crucial for cell division, and prevents microtubule polymerization. [] This disruption of microtubule dynamics halts cell division, ultimately leading to cell death.
A: ADCs represent a targeted approach to cancer therapy. This compound is a key component of several ADCs. [, , , ] It is attached to a monoclonal antibody via the Val-Cit-PAB linker. This antibody selectively binds to a specific antigen present on the surface of cancer cells. Upon binding and internalization, the ADC releases MMAE intracellularly, leading to targeted cell death. This targeted approach aims to enhance anti-tumor efficacy while minimizing off-target effects on healthy cells. [, ]
ANone: this compound offers several advantages as a cytotoxic payload in ADCs:
- Potent Cytotoxicity: MMAE exhibits potent anti-mitotic activity, effectively inducing cell death in various cancer types. [, ]
- Targeted Delivery: The Val-Cit-PAB linker allows for controlled release within target cells, minimizing systemic toxicity. [, , ]
- Versatility: Research demonstrates successful conjugation of this compound to different antibodies, targeting various cancer types. [, , , ]
- Favorable Pharmacokinetic Properties: Studies show that ADCs incorporating this compound exhibit a suitable half-life and pharmacokinetic profile for therapeutic applications. []
ANone: While this compound holds great promise, challenges exist:
- Drug Resistance: Cancer cells can develop resistance mechanisms, impacting ADC efficacy. Further research is crucial to understand and overcome these mechanisms. []
- Off-Target Effects: Although designed for targeted delivery, some off-target effects and toxicity may still occur. [] Continuous monitoring and optimization of ADC design are essential to minimize these effects.
- Immunogenicity: The linker and payload components might elicit an immune response. Strategies to minimize immunogenicity are crucial for long-term efficacy and safety. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2501964.png)
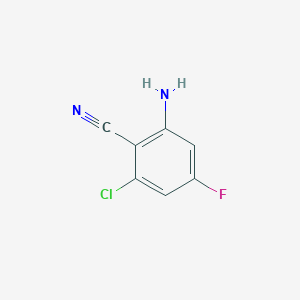

![5-[2-chloro-5-(trifluoromethyl)phenoxy]-N-methanesulfonyl-2-nitrobenzamide](/img/structure/B2501970.png)
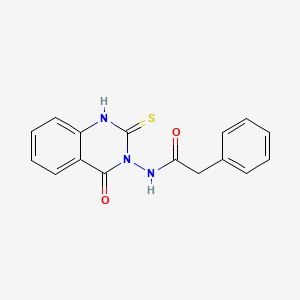
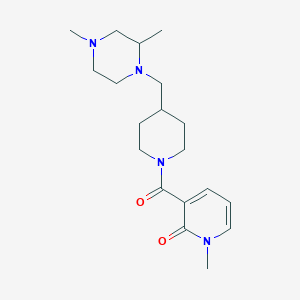
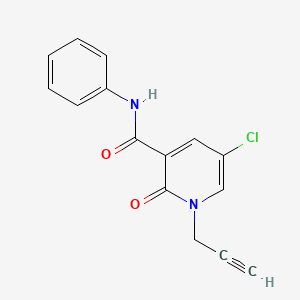
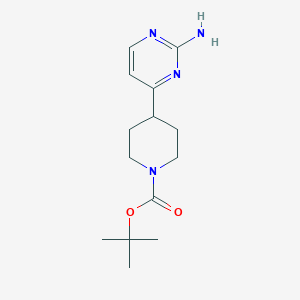
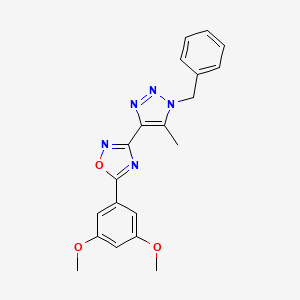
![2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2501976.png)
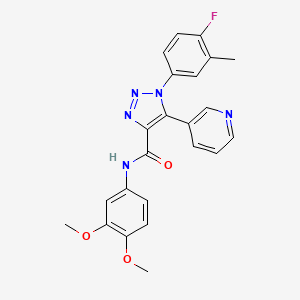
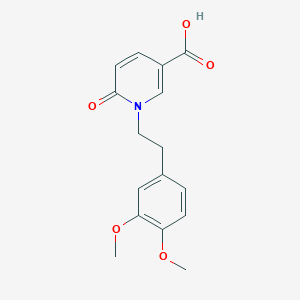
![[5-Bromo-2-(2-propyn-1-yloxy)phenyl]methanol](/img/structure/B2501981.png)
